molecular formula C26H43NO2 B8036060 (9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide

(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide

Cat. No.: B8036060
M. Wt: 401.6 g/mol
InChI Key: ZMKZIKHBSPDWEF-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to an octadecenamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide typically involves the reaction of 9-octadecenoyl chloride with 3-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-20°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of (9Z)-N-[(3-Hydroxyphenyl)methyl]-9-octadecenamide.

    Reduction: Formation of (9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamine.

    Substitution: Formation of (9Z)-N-[(3-Halophenyl)methyl]-9-octadecenamide.

Scientific Research Applications

(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (9Z)-N-[(3-Hydroxyphenyl)methyl]-9-octadecenamide
  • (9Z)-N-[(3-Halophenyl)methyl]-9-octadecenamide
  • (9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamine

Uniqueness

(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

(Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKZIKHBSPDWEF-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide
Reactant of Route 2
Reactant of Route 2
(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide
Reactant of Route 3
Reactant of Route 3
(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide
Reactant of Route 4
Reactant of Route 4
(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide
Reactant of Route 5
Reactant of Route 5
(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide
Reactant of Route 6
Reactant of Route 6
(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.